tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane
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Overview
Description
tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane: is a chemical compound with the molecular formula C12H27IO2Si and a molecular weight of 358.34 g/mol . It is characterized by the presence of a tert-butyl group, an iodoethoxy group, and a dimethylsilane moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl dimethylchlorosilane with 2-iodoethanol in the presence of a base such as imidazole . The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethoxy group can be substituted with other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the iodoethoxy group can lead to the formation of ethoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted ethoxy derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ethoxy oxides or hydroxides.
Reduction Reactions: Products include ethoxy derivatives.
Scientific Research Applications
Chemistry: It is also used in the preparation of various organosilicon compounds .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the modification of biomolecules for labeling and detection purposes .
Medicine: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is used in medicinal chemistry for the development of new drugs and therapeutic agents. It is also used in the synthesis of radiolabeled compounds for imaging and diagnostic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane involves the interaction of its functional groups with specific molecular targets. The iodoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dimethylsilane moiety provides stability and hydrophobicity to the compound, enhancing its reactivity and solubility in organic solvents .
Comparison with Similar Compounds
tert-butyl(2-iodoethoxy)dimethylsilane: This compound has a similar structure but with a shorter ethoxy chain.
tert-butyl(2-bromoethoxy)dimethylsilane: This compound has a bromine atom instead of iodine, leading to different reactivity and applications.
tert-butyl(2-chloroethoxy)dimethylsilane: This compound has a chlorine atom instead of iodine, which affects its chemical properties and reactivity.
Uniqueness: tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is unique due to its longer ethoxy chain and the presence of an iodine atom, which provides distinct reactivity and applications compared to its analogs. The iodine atom makes it a versatile reagent for nucleophilic substitution reactions, and the longer ethoxy chain enhances its solubility and stability in organic solvents .
Properties
IUPAC Name |
tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27IO2Si/c1-12(2,3)16(4,5)15-10-7-6-9-14-11-8-13/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWFNMNDYOLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCOCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27IO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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